N-(benzo[d][1,3]dioxol-5-ylmethyl)-4,6-dimorpholino-1,3,5-triazin-2-amine
Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-4,6-dimorpholino-1,3,5-triazin-2-amine is a complex organic compound that features a triazine core substituted with benzo[d][1,3]dioxole and morpholine groups
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O4/c1-2-15-16(29-13-28-15)11-14(1)12-20-17-21-18(24-3-7-26-8-4-24)23-19(22-17)25-5-9-27-10-6-25/h1-2,11H,3-10,12-13H2,(H,20,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJFSPNUAKKECJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NCC3=CC4=C(C=C3)OCO4)N5CCOCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2,4-Dichloro-6-morpholino-1,3,5-triazine
The synthesis begins with the reaction of cyanuric chloride with morpholine. This step replaces two chlorine atoms under controlled conditions:
Morpholine (2.2 equivalents) is added dropwise to a chilled solution of cyanuric chloride in acetone. Sodium carbonate neutralizes HCl generated during the reaction. The intermediate 2,4-dichloro-6-morpholino-1,3,5-triazine is isolated via filtration and crystallized from tetrahydrofuran.
Alternative Routes and Optimization
One-Pot Synthesis
Some protocols combine both substitution steps in a single reactor by sequentially adding morpholine and benzodioxolylmethyl amine. This approach reduces purification steps but requires precise temperature control to ensure selectivity.
Solvent and Base Effects
- Solvent Choice: Polar aprotic solvents (e.g., DMF, dioxane) enhance nucleophilic substitution rates by stabilizing intermediates.
- Base Selection: Triethylamine offers faster reaction times compared to sodium carbonate but may increase side-product formation.
Characterization and Quality Control
Spectroscopic Analysis
- IR Spectroscopy: Key peaks include:
- NMR Spectroscopy:
Purity Assessment
- HPLC: Reverse-phase chromatography with UV detection (λ = 254 nm) confirms purity >95%.
- Elemental Analysis: Matches calculated values for C₁₉H₂₄N₆O₄ (C: 57.00%, H: 6.04%, N: 20.99%).
Industrial-Scale Production Considerations
Large-scale synthesis employs batch reactors with automated temperature and pH control. Key challenges include:
- Waste Management: HCl neutralization requires efficient scrubbing systems.
- Crystallization Optimization: Solvent recycling reduces costs in methanol-dependent purification.
Comparative Analysis with Analogous Compounds
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d][1,3]dioxol-5-ylmethyl)-4,6-dimorpholino-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
N-(benzo[d][1,3]dioxol-5-ylmethyl)-4,6-dimorpholino-1,3,5-triazin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its antitumor and antimicrobial properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(benzo[d][1,3]dioxol-5-ylmethyl)-4,6-dimorpholino-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The pathways involved often include signal transduction mechanisms and cellular responses that result in the desired biological activity.
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylaniline: Shares the benzo[d][1,3]dioxole moiety but differs in the triazine core and substituents.
5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines: Contains a similar benzo[d][1,3]dioxole group but has a thiazole core instead of triazine.
Uniqueness
N-(benzo[d][1,3]dioxol-5-ylmethyl)-4,6-dimorpholino-1,3,5-triazin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its triazine core and morpholine substituents make it particularly versatile for various applications, distinguishing it from other similar compounds.
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-4,6-dimorpholino-1,3,5-triazin-2-amine is a compound of interest due to its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Chemical Formula: C₁₅H₁₈N₄O₃
Molecular Weight: 302.33 g/mol
CAS Number: 23512-46-1
The compound features a triazine core substituted with a benzo[d][1,3]dioxole moiety and morpholine groups, which are known to influence its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antioxidant Activity : Preliminary studies have shown that compounds with similar structures possess significant antioxidant properties, potentially reducing oxidative stress in cells .
- Anti-inflammatory Activity : In vivo studies demonstrated that related triazine derivatives significantly inhibited inflammation markers such as Interleukin-1 Beta (IL-1β) and cyclooxygenase (COX) activity. For instance, certain derivatives showed over 80% inhibition of edema in animal models .
- Antimicrobial Activity : Compounds within the same class have been evaluated for their antimicrobial properties against various pathogens. The presence of the benzo[d][1,3]dioxole ring appears to enhance activity against certain bacterial strains .
- Monoamine Oxidase Inhibition : Some derivatives have shown selective inhibition of monoamine oxidase A (MAO-A), which is crucial for the treatment of depression and anxiety disorders. This suggests potential psychotropic applications .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the morpholine and triazine moieties can significantly affect biological activity:
| Modification Type | Effect on Activity |
|---|---|
| Substitution on the benzo[d][1,3]dioxole ring | Increased antioxidant and anti-inflammatory activity |
| Variations in morpholine groups | Altered MAO-A inhibition potency |
| Triazine core modifications | Changes in overall bioactivity and selectivity |
Case Study 1: Anti-inflammatory Effects
A study evaluated the anti-inflammatory effects of several triazine derivatives in a carrageenan-induced paw edema model. The compound exhibited significant reduction in paw swelling compared to controls within the first hour post-administration, outperforming standard anti-inflammatory drugs like sodium diclofenac .
Case Study 2: Antimicrobial Evaluation
In another study, the antimicrobial efficacy of this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated notable inhibitory effects on bacterial growth at concentrations as low as 50 µg/mL .
Q & A
Basic: What are the standard synthetic routes for preparing N-(benzo[d][1,3]dioxol-5-ylmethyl)-4,6-dimorpholino-1,3,5-triazin-2-amine?
The compound is typically synthesized via condensation reactions involving triazine intermediates. For example:
- Step 1 : React 4,6-dichloro-1,3,5-triazin-2-amine derivatives with morpholine under reflux conditions to substitute chloro groups with morpholine moieties .
- Step 2 : Introduce the benzo[d][1,3]dioxol-5-ylmethyl group via N-alkylation or N-arylation. Organobismuth or organolead reagents with copper catalysts can facilitate regioselective coupling (e.g., Bernthsen thionation for phenothiazine derivatives) .
- Purification : Use TLC to monitor reaction progress, followed by column chromatography with dichloromethane/methanol gradients .
Basic: How is the compound characterized, and what analytical techniques are critical for structural validation?
- Spectroscopy : Confirm molecular structure via H/C NMR and FT-IR to verify functional groups (e.g., morpholine C-O-C stretching at ~1100 cm) .
- Mass Spectrometry : High-resolution ESI-MS ensures correct molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolve crystal packing and stereochemistry (e.g., unit cell parameters: Å, Å, space group ) .
Advanced: How can reaction conditions be optimized to improve yield and regioselectivity?
- Catalysts : Use copper(I) iodide or palladium catalysts to enhance N-arylation efficiency .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of triazine intermediates, while refluxing ethanol facilitates cyclization .
- Temperature Control : Maintain reflux (~80°C) during condensation to prevent side reactions (e.g., over-substitution) .
- Workup : Neutralize acidic byproducts with potassium carbonate before extraction .
Advanced: What computational methods are used to predict electronic properties and reactivity?
- DFT/TD-DFT Studies : Calculate HOMO-LUMO gaps to assess charge-transfer behavior (e.g., eV for triazine derivatives) and predict absorption spectra .
- Molecular Dynamics : Simulate solvation effects in aqueous media to guide photophysical studies (e.g., Nile Blue analogs in ethanol/water mixtures) .
Advanced: How can solubility challenges be addressed in biological assays?
- Co-solvents : Use DMSO (<5% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility .
- Derivatization : Introduce hydrophilic groups (e.g., sulfonate or hydroxyl) via post-synthetic modification .
Advanced: What strategies are employed to evaluate antitumor activity and structure-activity relationships (SAR)?
- In Vitro Screening : Test against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. For example, IC values of 5-(benzo[d][1,3]dioxol-5-ylmethyl) thiazol-2-amine derivatives range from 8–15 µM .
- SAR Analysis : Compare substituent effects (e.g., morpholine vs. piperidine) on cytotoxicity and selectivity .
Advanced: How should researchers resolve contradictions between experimental and computational data?
- Validation : Cross-check DFT-predicted absorption wavelengths with UV-Vis spectroscopy .
- Error Analysis : Re-examine computational parameters (e.g., basis set selection) or experimental conditions (e.g., solvent polarity) .
- Crystallographic Refinement : Use single-crystal data to correct molecular geometry discrepancies .
Advanced: What methodologies are recommended for electrochemical studies of triazine derivatives?
- Cyclic Voltammetry : Measure redox potentials in acetonitrile with 0.1 M TBAP as supporting electrolyte. Triazines typically show quasi-reversible reduction peaks at to V (vs. Ag/AgCl) .
- Impedance Spectroscopy : Assess charge-transfer resistance in thin-film electrodes for energy storage applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
